4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid
Description
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid is a benzoic acid derivative functionalized with a furan-2-carbonylamino group at the 4-position and a hydroxyl group at the 2-position. This structure combines aromatic, hydrogen-bonding, and electron-rich motifs, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(furan-2-carbonylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-9-6-7(3-4-8(9)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIJMMNGKIFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid typically involves the reaction of furan-2-carboxylic acid with 2-hydroxybenzoic acid under specific conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the amino group of the benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group undergoes esterification under acidic or catalytic conditions:
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Reagents : Methanol/H<sup>+</sup>, ethanol/H<sup>+</sup>, or DCC/DMAP-mediated coupling with alcohols
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Conditions : Reflux in anhydrous solvent (e.g., THF or DCM)
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Product : Methyl/ethyl ester derivatives (e.g., methyl 4-[(furan-2-carbonyl)-amino]-2-hydroxybenzoate)
Example Reaction :
This reaction is critical for modifying solubility profiles in pharmaceutical applications.
Amide Bond Cleavage
The amide linkage between the furan-carbonyl and benzamide groups is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl (6M) at 110°C for 6–8 hours yields furan-2-carboxylic acid and 4-amino-2-hydroxybenzoic acid.
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Basic Hydrolysis : NaOH (2M) at 80°C cleaves the amide bond but may degrade the furan ring.
Reactivity Comparison :
| Functional Group | Hydrolysis Rate (Relative) | Preferred Conditions |
|---|---|---|
| Furan-carbonyl amide | Moderate | Acidic (HCl) |
| Benzamide | Slow | Basic (NaOH) |
Hydroxyl Group Substitution
The phenolic -OH group at position 2 participates in nucleophilic substitutions:
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Ether Formation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form methoxy derivatives.
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Acylation : Acetyl chloride or acetic anhydride converts the hydroxyl to an acetate ester.
Key Reaction Pathway :
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan ring undergoes EAS at the α-position (C2/C5), while the benzene ring reacts at the para position relative to hydroxyl:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups on the furan ring.
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Sulfonation : H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> modifies ring electronics for further derivatization.
Regioselectivity :
| Ring Type | Preferred EAS Position | Example Reaction |
|---|---|---|
| Furan | C2/C5 | Nitration, halogenation |
| Benzene | C5 (para to -OH) | Bromination, sulfonation |
Reductive Modifications
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the furan ring to tetrahydrofuran, altering compound polarity and bioactivity.
Coordination Chemistry
The carboxylic acid and hydroxyl groups act as ligands for metal ions:
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Complexation : Forms stable complexes with Fe<sup>3+</sup>, Cu<sup>2+</sup>, and Zn<sup>2+</sup> in aqueous ethanol.
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Applications : Metal chelates are studied for antimicrobial and catalytic properties.
Thermal Degradation
Decomposition above 250°C produces:
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Primary Products : CO<sub>2</sub>, furan derivatives, and ammonia.
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Mechanism : Decarboxylation followed by amide bond cleavage .
Structural Reactivity Analysis
| Functional Group | Reactivity Type | Key Reactions |
|---|---|---|
| Carboxylic acid (-COOH) | Acid-base, esterification | Salt formation, ester synthesis |
| Hydroxyl (-OH) | Nucleophilic substitution | Etherification, acylation |
| Amide (-CONH-) | Hydrolysis | Acid/base cleavage |
| Furan ring | Electrophilic substitution | Nitration, sulfonation |
Scientific Research Applications
Antimicrobial Activity
Studies have shown that compounds similar to 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their efficacy against various bacterial strains. In a comparative study, certain analogs demonstrated significant inhibition against Gram-positive bacteria, suggesting that modifications to the benzoic acid structure can enhance antimicrobial activity .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus subtilis | 10 |
| This compound | E. faecium | TBD |
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound may play a role in treating inflammatory diseases by modulating immune responses .
Cancer Research
There is growing interest in the application of this compound in cancer therapy. Preliminary studies indicate that derivatives may possess cytotoxic properties against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | <10 | Significant cytotoxicity |
| A549 | <20 | Moderate cytotoxicity |
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in clinical settings:
- A study published in MDPI highlighted the synthesis and evaluation of antimicrobial properties of benzoic acid derivatives, noting that structural modifications significantly enhanced their activity against resistant bacterial strains .
- Another research article focused on the application of benzoic acid derivatives in cancer therapy, reporting promising results in vitro against multiple cancer cell lines, suggesting a pathway for future drug development .
Mechanism of Action
The mechanism of action of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in substituents on the benzoic acid core or modifications to the furan moiety:
Physicochemical Properties
- Melting Points: The quinoxaline derivative 28b (structurally related) has a melting point of 196–198°C . Tetrahydrofuran analogs (e.g., ) lack explicit melting points but may exhibit lower melting points due to reduced crystallinity from saturated rings.
- Solubility: Hydroxyl and carboxylic acid groups in the target compound likely enhance aqueous solubility compared to non-polar analogs like 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid . Bulky substituents (e.g., naphthalene in ) reduce solubility due to increased hydrophobicity .
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a furan-2-carbonyl group attached to an amino group and a hydroxyl-substituted benzene ring. Its molecular formula is with a molecular weight of approximately 247.20 g/mol. The presence of these functional groups facilitates interactions with various biological systems, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions may modulate enzyme activity or receptor function, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of PABA demonstrate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 15.62 µM . The compound's structural features contribute to its effectiveness as an enzyme inhibitor or ligand in biochemical assays, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial for treating various inflammatory conditions. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Antioxidant Properties
Compounds containing furan rings often demonstrate antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: aromatic protons (δ 6.8–8.1 ppm), hydroxyl (δ 10.2 ppm), and amide NH (δ 9.5 ppm) .
- IR : Confirm amide (1650–1680 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 261.06 .
What strategies improve the compound’s stability in aqueous solutions during bioassays?
Q. Advanced
- Buffering : Use phosphate buffer (pH 6.5–7.4) to minimize hydrolysis of the amide bond .
- Lyophilization : Store lyophilized powder at -20°C and reconstitute in degassed solvents to prevent oxidation .
- Co-solvents : Add 10% PEG-400 to enhance solubility and stability in cell culture media .
Which in vitro assays are suitable for initial bioactivity screening of this compound?
Q. Basic
- Enzyme Inhibition : Test against COX-2 or MMP-9 using fluorogenic substrates (IC₅₀ determination) .
- Antioxidant Activity : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
How can computational modeling predict interactions between this compound and enzyme targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., 1PGE for MMP-9) to identify binding poses and affinity scores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop models using descriptors like logP and topological polar surface area to predict bioavailability .
What analytical methods validate the compound’s purity for pharmacological studies?
Q. Advanced
- HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid/acetonitrile) with UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
- TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .
Why do conflicting reports exist about its antibacterial activity, and how can this be addressed methodologically?
Advanced
Variability may stem from differences in bacterial strains, assay conditions, or compound preparation. Solutions include:
- Standardized MIC Testing : Follow CLSI guidelines using Mueller-Hinton broth and standardized inoculum .
- Biofilm Assays : Use crystal violet staining to evaluate efficacy against biofilm-forming S. aureus .
- Synergy Studies : Combine with β-lactams and quantify fractional inhibitory concentration (FIC) indices .
What precautions are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential dust inhalation risks .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
How can researchers optimize reaction conditions to improve synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
